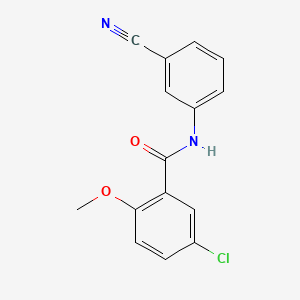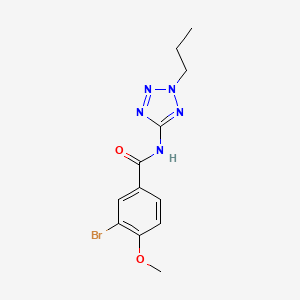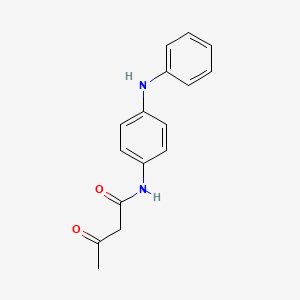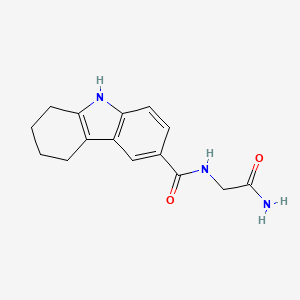
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide, also known as CMPI, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. CMPI is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mechanism of Action
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been shown to inhibit the release of glutamate by blocking the activity of the vesicular glutamate transporter (VGLUT). VGLUT is responsible for the packaging of glutamate into synaptic vesicles, which are then released into the synaptic cleft. By inhibiting the activity of VGLUT, 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide reduces the amount of glutamate released into the synaptic cleft, thereby reducing excitatory neurotransmission.
Biochemical and Physiological Effects:
The inhibition of glutamate release by 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide can reduce seizure activity in animal models of epilepsy, suggesting that it may have potential as an antiepileptic drug. 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in laboratory experiments is its specificity for VGLUT. Unlike other compounds that inhibit glutamate release through non-specific mechanisms, 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide specifically targets VGLUT, making it a valuable tool for studying the role of glutamate in various neurological disorders. However, one limitation of using 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in laboratory experiments is its relatively low potency. Higher concentrations of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide are required to achieve the desired effects, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide that can achieve the desired effects at lower concentrations. Another area of interest is the study of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in animal models of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the use of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide as a tool in the study of ionotropic glutamate receptors warrants further investigation.
Conclusion:
In conclusion, 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its specific inhibition of VGLUT makes it a valuable tool for studying the role of glutamate in various neurological disorders. While there are limitations to its use in laboratory experiments, there are several future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide, including the development of more potent analogs and the study of its effects in animal models of other neurological disorders.
Synthesis Methods
The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been achieved through various methods, including the reaction of 2-chloro-4-methylbenzoic acid with piperidine and 1,1'-carbonyldiimidazole, and the reaction of 2-chloro-4-methylbenzoyl chloride with piperidine and triethylamine. These methods have yielded 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in good yields and purity.
Scientific Research Applications
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that plays a role in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has also been studied for its potential use as a tool in the study of ionotropic glutamate receptors.
properties
IUPAC Name |
1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-2-3-11(12(15)8-9)14(19)17-6-4-10(5-7-17)13(16)18/h2-3,8,10H,4-7H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPZHMEBVCKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-methylphenyl)carbonyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)


![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)



![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)